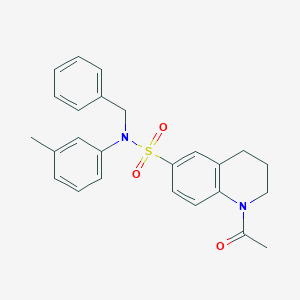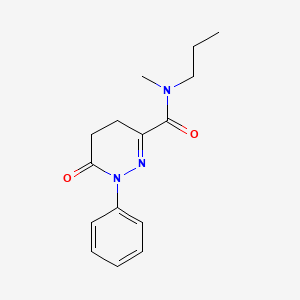![molecular formula C9H6ClN5 B7548019 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to have a strong inhibitory effect on the growth of cancer cells, making it a promising candidate for further research.
作用機序
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile acts as an inhibitor of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in cancer cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an antibacterial agent. Additionally, 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have a strong inhibitory effect on cancer cell growth, making it a promising candidate for further research. However, one limitation of using 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile in lab experiments is that it may have off-target effects on other proteins, which could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater efficacy in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile in clinical trials. Finally, research is needed to explore the potential use of 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy.
合成法
The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile involves a multi-step process that begins with the reaction of 2-chloropyridine-4-carbaldehyde with malononitrile to form a pyridine intermediate. This intermediate is then reacted with hydrazine hydrate to form a triazole intermediate, which is then reacted with acetic anhydride to form the final product, 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile.
科学的研究の応用
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to have a strong inhibitory effect on the growth of cancer cells, particularly in breast cancer and lung cancer cell lines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-8-3-7(1-2-12-8)5-15-6-13-9(4-11)14-15/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPGJNTXIMVUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=NC(=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)







![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)
